molecular formula C6H13ClSi B13842395 Diethylvinylchlorosilane

Diethylvinylchlorosilane

Cat. No.: B13842395
M. Wt: 148.70 g/mol
InChI Key: OVBLEGLAZLZLDP-UHFFFAOYSA-N
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Description

Diethylvinylchlorosilane is an organosilicon compound that contains a silicon atom bonded to two ethyl groups, a vinyl group, and a chlorine atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylvinylchlorosilane can be synthesized through several methods. One common approach involves the reaction of vinyltrichlorosilane with diethylmagnesium. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

CH2=CHSiCl3+(C2H5)2MgCH2=CHSi(C2H5)2Cl+MgCl2\text{CH}_2=\text{CHSiCl}_3 + \text{(C}_2\text{H}_5\text{)}_2\text{Mg} \rightarrow \text{CH}_2=\text{CHSi(C}_2\text{H}_5\text{)}_2\text{Cl} + \text{MgCl}_2 CH2​=CHSiCl3​+(C2​H5​)2​Mg→CH2​=CHSi(C2​H5​)2​Cl+MgCl2​

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The use of catalysts can enhance the reaction efficiency and yield. The product is then purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethylvinylchlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.

    Addition Reactions: The vinyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

    Polymerization: The vinyl group can also undergo polymerization reactions to form silicon-containing polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.

    Addition Reactions: Reagents such as hydrogen chloride or bromine are used. These reactions often require a catalyst and are carried out at controlled temperatures.

    Polymerization: Catalysts such as platinum or palladium are used to initiate the polymerization process.

Major Products Formed

    Substitution Reactions: Products include various organosilicon compounds with different functional groups.

    Addition Reactions: Products include halogenated organosilicon compounds.

    Polymerization: Products include silicon-containing polymers with diverse applications.

Scientific Research Applications

Diethylvinylchlorosilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.

    Biology: It is used in the modification of biomolecules to enhance their stability and functionality.

    Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diethylvinylchlorosilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new bonds. The vinyl group can participate in addition and polymerization reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Dimethylvinylchlorosilane: Contains two methyl groups instead of ethyl groups.

    Vinyltrichlorosilane: Contains three chlorine atoms instead of two ethyl groups and one chlorine atom.

    Diethylchlorosilane: Contains two ethyl groups and one chlorine atom, but lacks the vinyl group.

Uniqueness

Diethylvinylchlorosilane is unique due to the presence of both ethyl and vinyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C6H13ClSi

Molecular Weight

148.70 g/mol

IUPAC Name

chloro-ethenyl-diethylsilane

InChI

InChI=1S/C6H13ClSi/c1-4-8(7,5-2)6-3/h4H,1,5-6H2,2-3H3

InChI Key

OVBLEGLAZLZLDP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(C=C)Cl

Origin of Product

United States

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